molecular formula C14H11F3O B6372079 2-Methyl-5-(4-trifluoromethylphenyl)phenol CAS No. 1261496-90-5

2-Methyl-5-(4-trifluoromethylphenyl)phenol

Cat. No.: B6372079
CAS No.: 1261496-90-5
M. Wt: 252.23 g/mol
InChI Key: CVRUGPQGTSYZGF-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C14H11F3O It is a derivative of phenol, where the phenyl ring is substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-trifluoromethylphenyl)phenol typically involves the reaction of 4-trifluoromethylbenzaldehyde with a suitable phenol derivative under specific conditions. One common method includes the use of trifluoromethylsilane and benzoquinone in the presence of a catalyst to form an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-Methyl-5-(4-trifluoromethylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylphenol: A simpler analog with similar properties but lacking the methyl group.

    Trifluoromethylbenzene: Another related compound with a trifluoromethyl group attached to a benzene ring.

Uniqueness

2-Methyl-5-(4-trifluoromethylphenyl)phenol is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methyl-5-[4-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c1-9-2-3-11(8-13(9)18)10-4-6-12(7-5-10)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRUGPQGTSYZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683948
Record name 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261496-90-5
Record name 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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